molecular formula C11H14N4O B13628083 3-(1h-Indazol-1-yl)-2-(methylamino)propanamide

3-(1h-Indazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13628083
M. Wt: 218.26 g/mol
InChI Key: OUODYDYDSWPREH-UHFFFAOYSA-N
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Description

3-(1H-Indazol-1-yl)-2-(methylamino)propanamide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indazol-1-yl)-2-(methylamino)propanamide typically involves the reaction of indazole with appropriate reagents to introduce the propanamide and methylamino groups. One common method involves the use of hydrazine derivatives and alkynyl compounds under catalytic conditions. For example, a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols can be employed to prepare diverse 1H-indazoles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indazol-1-yl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(1H-Indazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1H-Indazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indazol-1-yl)-2-(methylamino)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

3-indazol-1-yl-2-(methylamino)propanamide

InChI

InChI=1S/C11H14N4O/c1-13-9(11(12)16)7-15-10-5-3-2-4-8(10)6-14-15/h2-6,9,13H,7H2,1H3,(H2,12,16)

InChI Key

OUODYDYDSWPREH-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C2=CC=CC=C2C=N1)C(=O)N

Origin of Product

United States

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